

Technical Guide: (S)-3-Hydroxy-3-phenylpropionic Acid[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (S)-3-Hydroxy-3-phenylpropionic acid

CAS No.: 36567-72-3

Cat. No.: B3132310

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Executive Summary

(S)-3-Hydroxy-3-phenylpropionic acid (CAS 36567-72-3) is a critical chiral building block in the pharmaceutical industry. It serves as the stereochemical anchor for the synthesis of several blockbuster selective serotonin reuptake inhibitors (SSRIs), most notably Dapoxetine and Fluoxetine. Its value lies in its

-hydroxy acid moiety, which allows for versatile derivatization—specifically the conversion of the hydroxyl group into amines with retention or inversion of configuration. This guide provides a comprehensive technical analysis of its properties, synthesis, applications, and handling, designed for researchers and process chemists.

Part 1: Chemical & Physical Profile[2][3]

The distinction between the racemic mixture and the pure (S)-enantiomer is vital for regulatory compliance and reaction efficacy. The (S)-isomer exhibits a distinct melting point range and specific optical rotation compared to the racemate.

Property	Data	Notes
IUPAC Name	(3S)-3-Hydroxy-3-phenylpropanoic acid	
CAS Number	36567-72-3	Specific to (S)-isomer.[1][2][3] [4][5][6] Racemate is 3480-87-3.[7]
Molecular Formula		
Molecular Weight	166.17 g/mol	
Appearance	White to pale cream crystalline powder	Needle-like crystals common from recrystallization.
Melting Point	115.0 – 122.0 °C	Significantly higher than racemate (92–96 °C).
Specific Rotation	to	in Methanol.
Solubility	Soluble in Methanol, Ethanol, Ethyl Acetate	Sparingly soluble in water; soluble in alkaline solutions.
pKa	~4.25	Calculated value; typical for -hydroxy acids.

Part 2: Synthetic Routes & Manufacturing

The synthesis of **(S)-3-Hydroxy-3-phenylpropionic acid** is dominated by asymmetric catalysis to ensure high enantiomeric excess (ee). While classical resolution of the racemate using chiral bases (e.g., phenylethylamine) is possible, it is atom-inefficient (max 50% yield). Modern industrial workflows prefer Enzymatic Asymmetric Reduction.

Enzymatic Asymmetric Reduction

This method utilizes ketoreductases (KREDs) or whole-cell biocatalysts (e.g., *Saccharomyces cerevisiae*, *Candida rugosa*) to reduce ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropionate) to the (S)-hydroxy ester, followed by hydrolysis.

- Mechanism: The enzyme delivers a hydride to the Re-face of the ketone, establishing the (S)-configuration.
- Advantages: Green chemistry conditions (aqueous buffer), high ee (>98%), and ambient temperature operation.

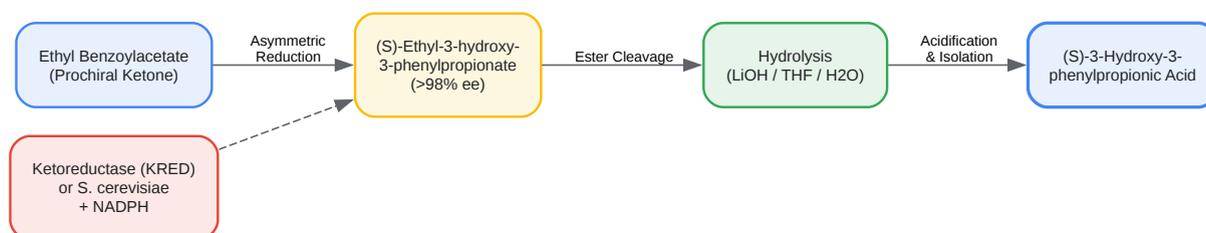
Chemical Asymmetric Hydrogenation

Noyori-type asymmetric hydrogenation using Ru(II) catalysts with chiral diphosphine ligands (e.g., BINAP) is the primary chemical alternative.

- Catalyst:
- Conditions: High pressure (40–100 atm), Methanol solvent.
- Causality: The chiral ligand creates a steric environment that forces the substrate to coordinate in a specific orientation, dictating the stereochemical outcome.

Visualization: Synthesis Workflow

The following diagram illustrates the enzymatic route, which is preferred for its specificity and mild conditions.



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Figure 1: Enzymatic asymmetric synthesis pathway from ethyl benzoylacetate to the target acid.

Part 3: Pharmaceutical Applications[12][13][14]

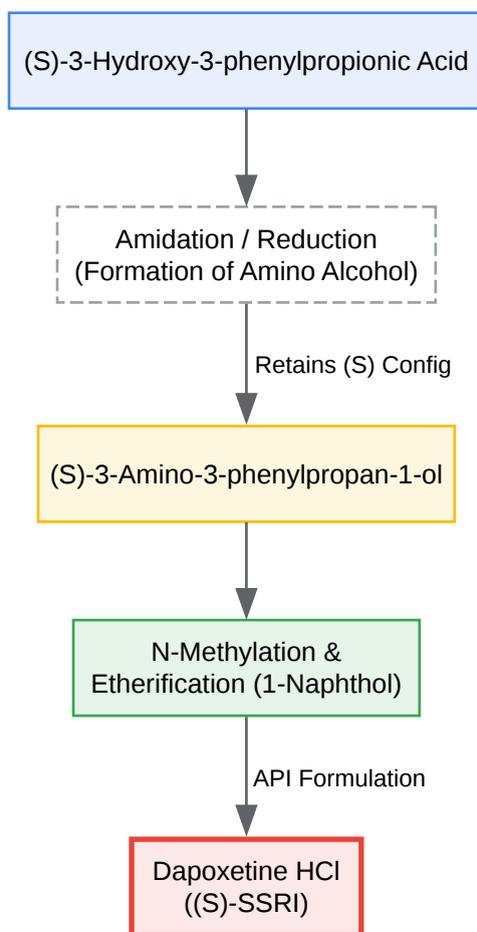
(S)-3-Hydroxy-3-phenylpropionic acid is a pharmacophore scaffold. Its primary utility is in the synthesis of Dapoxetine (Priligy), a short-acting SSRI. The chiral center established in the acid is preserved or systematically inverted to create the final drug molecule.

Dapoxetine Synthesis

In the synthesis of Dapoxetine, the acid is converted to an amino-alcohol.[8] The absolute configuration is critical because the (S)-enantiomer of Dapoxetine exhibits superior pharmacokinetics and binding affinity compared to the (R)-enantiomer.

- Reduction: The carboxylic acid is reduced to a 1,3-diol.
- Activation: Selective activation of the primary alcohol (e.g., tosylation).
- Substitution: Displacement by dimethylamine.
- Etherification: Reaction with 1-naphthol.

Visualization: Drug Development Pathway



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Figure 2: Conversion of the hydroxy acid to the active pharmaceutical ingredient Dapoxetine.

Part 4: Analytical Characterization

Validating the enantiomeric purity is the most critical step in QC. Standard reverse-phase HPLC is insufficient; Chiral HPLC is required.

Chiral HPLC Method[10][15]

- Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica).
- Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (TFA) (90 : 10 : 0.1).

- Note: TFA is essential to suppress ionization of the carboxylic acid, sharpening the peak shape.
- Flow Rate: 0.5 – 1.0 mL/min.
- Detection: UV at 210 nm or 254 nm.
- Expected Result: The (S)-enantiomer typically elutes before or after the (R)-enantiomer depending on the specific column selector. Reference standards must be run to confirm elution order.

Optical Rotation Check

A quick purity check can be performed using a polarimeter.

- Standard:

(

, MeOH).[6][9]

- Interpretation: A lower magnitude (e.g.,
) indicates significant racemization or impurities.

Part 5: Experimental Protocols

Protocol: Recrystallization for Enantiomeric Enrichment

If the synthesized or purchased material has low optical purity (<95% ee), this protocol enriches the (S)-isomer.

Materials:

- Crude **(S)-3-Hydroxy-3-phenylpropionic acid**
- Ethyl Acetate (EtOAc)
- n-Hexane

Procedure:

- **Dissolution:** Dissolve 10 g of crude acid in the minimum amount of boiling EtOAc (~30-40 mL). Ensure complete dissolution.
- **Precipitation:** Remove from heat. Slowly add n-Hexane (approx. 10-15 mL) until the solution becomes slightly turbid.
- **Cooling:** Allow the solution to cool to room temperature undisturbed for 2 hours, then move to a refrigerator (4°C) for 12 hours.
 - **Causality:** Slow cooling promotes the formation of pure crystal lattices, excluding the (R)-isomer impurity which remains in the mother liquor.
- **Filtration:** Filter the white needles under vacuum. Wash with cold Hexane/EtOAc (3:1).
- **Drying:** Dry in a vacuum oven at 40°C for 4 hours.
- **Validation:** Measure MP (Target: >115°C) and Optical Rotation.

Part 6: Handling & Safety

While not highly toxic, **(S)-3-Hydroxy-3-phenylpropionic acid** is a chemical irritant.

- **GHS Classification:**
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- **Storage:** Store in a cool, dry place (2-8°C recommended to prevent slow esterification or degradation). Keep container tightly closed.
- **PPE:** Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood if generating dust.

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- To cite this document: BenchChem. [Technical Guide: (S)-3-Hydroxy-3-phenylpropionic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3132310#s-3-hydroxy-3-phenylpropionic-acid-basic-properties\]](https://www.benchchem.com/product/b3132310#s-3-hydroxy-3-phenylpropionic-acid-basic-properties)

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